molecular formula C5H4BrN5 B1499372 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine CAS No. 1184915-33-0

6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No. B1499372
CAS RN: 1184915-33-0
M. Wt: 214.02 g/mol
InChI Key: PNVSGTXSNOHCTG-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine, also known as BTP, is an organic compound that was first synthesized and characterized in the 1950s. BTP is a heterocyclic compound consisting of a pyrazine and a triazole ring fused together. It is a yellowish-brown solid that is insoluble in water and soluble in organic solvents. BTP has been studied extensively over the years due to its various applications in scientific research.

Scientific Research Applications

Anticancer Research

This compound has shown promise in anticancer research due to its potential to act as a kinase inhibitor . Kinase inhibitors are crucial in the treatment of various cancers as they can interfere with the signaling pathways that promote tumor growth and proliferation.

Antibacterial and Antifungal Applications

The triazolopyrazine scaffold is known to possess antibacterial and antifungal properties . This makes 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine a valuable compound for developing new antibiotics and antifungals, especially in an era of increasing antibiotic resistance.

Antiparasitic Treatments

The compound’s structure is conducive to antiparasitic activity, which is essential for treating diseases caused by parasitic organisms . This application is significant for global health, especially in tropical regions where parasitic infections are prevalent.

Neurological Disorder Therapeutics

Compounds with the triazolopyrazine core have been explored as neurokinin-3 receptor antagonists, which may have applications in treating sex hormone disorders . This highlights the compound’s potential role in addressing complex neurological conditions.

Anti-Diabetic Drug Development

The structural similarity of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine to other triazolopyrazines that have been used to develop anti-diabetic drugs, such as DPP-4 inhibitors, suggests its utility in this field . This is particularly important given the global rise in diabetes prevalence.

Cardiovascular Disease Management

There is potential for this compound to be used in the treatment of cardiovascular disorders due to its pharmacological profile . Research into cardiovascular therapeutics is crucial given the high burden of heart diseases worldwide.

Treatment of Hyperproliferative Disorders

The compound’s ability to act as a JAK1 and JAK2 inhibitor makes it a candidate for treating hyperproliferative disorders . These disorders include conditions where cells grow uncontrollably, such as psoriasis and certain types of cancers.

properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-3-2-11-4(1-8-3)9-5(7)10-11/h1-2H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVSGTXSNOHCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NC(=NN21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657759
Record name 6-Bromo[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

CAS RN

1184915-33-0
Record name 6-Bromo[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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